Chemical Structure, Physical Properties, and Synthetic Utility of 2,4-Dimethyl-3-pentanol Acetate: A Technical Guide
Chemical Structure, Physical Properties, and Synthetic Utility of 2,4-Dimethyl-3-pentanol Acetate: A Technical Guide
Executive Summary
2,4-Dimethyl-3-pentanol acetate (CAS: 84612-74-8), systematically known as 2,4-dimethylpentan-3-yl acetate, is a highly branched, sterically encumbered secondary ester. While structurally simple, the di-isopropyl substitution flanking the central acetate-bearing carbon imparts unique thermochemical stability, distinct olfactory characteristics, and specialized utility in asymmetric synthesis. This whitepaper provides an in-depth analysis of its structural dynamics, physical properties, and field-proven synthetic applications, specifically focusing on its role as a bulky auxiliary in stereoselective olefination.
Structural Dynamics and Steric Shielding
The molecular architecture of 2,4-dimethyl-3-pentanol acetate is defined by extreme steric crowding. The C3 carbon is bonded to an acetoxy group and symmetrically flanked by two bulky isopropyl groups at C2 and C4. This structural motif creates a highly shielded microenvironment around the ester carbonyl.
In synthetic applications, this steric bulk is not merely a physical property but a reactive determinant: it dictates the conformation of transition states, effectively blocking undesired nucleophilic attacks and enforcing rigid stereocontrol during enolate formation.
Logical flow of steric shielding enabling stereoselective enolate formation.
Physical and Thermochemical Properties
The physical properties of 2,4-dimethyl-3-pentanol acetate reflect its highly branched aliphatic nature, resulting in lower density and specific boiling characteristics compared to linear isomers.
Quantitative Data Summary
| Property | Value | Method/Condition | Source |
| IUPAC Name | 2,4-dimethylpentan-3-yl acetate | Computed | [PubChem][1] |
| CAS Registry Number | 84612-74-8 | Experimental | [NIST][2] |
| Molecular Formula | C9H18O2 | Computed | [PubChem][1] |
| Molecular Weight | 158.24 g/mol | Computed | [PubChem][1] |
| Boiling Point | 154.3 °C | @ 760 mmHg | [Chemsrc][3] |
| Density | 0.87 g/cm³ | Standard Conditions | [Chemsrc][3] |
Thermochemical Decomposition
The steric bulk of this compound also influences its thermal stability. Gas-phase kinetic studies demonstrate that 2,4-dimethyl-3-pentyl acetate undergoes thermal decomposition at elevated temperatures (650–710 K) to yield acetic acid and 2,4-dimethyl-2-pentene[4].
Mechanistic Causality: This specific elimination pathway is driven by the relief of steric strain. The bulky isopropyl groups lower the activation energy for the transition state of the cyclic six-membered elimination (Maccoll's mechanism for ester pyrolysis), thermodynamically favoring the formation of the highly substituted alkene over less branched alternatives.
Applications in Asymmetric Synthesis
The extreme steric shielding of the 2,4-dimethyl-3-pentyl group makes this acetate an exceptional candidate for generating bulky enolates. In advanced asymmetric synthesis, specifically the Peterson olefination, the lithium enolate of 2,4-dimethyl-3-pentyl α-trimethylsilanylacetate is utilized to achieve high enantioselectivity when reacted with substituted cyclohexanones[5].
The bulky ester group prevents undesired side reactions and enforces a rigid transition state when complexed with external chiral ligands, allowing for the precise transfer of axial chirality to central chirality.
Step-by-step workflow for synthesizing and utilizing the acetate in Peterson olefination.
Experimental Protocols: Self-Validating Synthesis Workflow
Protocol: Synthesis of 2,4-Dimethyl-3-pentyl α-Trimethylsilanylacetate [5] Objective: To synthesize the bulky silylated acetate precursor for asymmetric olefination. Causality: The use of LICA (lithium cyclohexylisopropylamide) instead of standard LDA is critical here. LICA accommodates the extreme steric bulk of the substrate during enolization without acting as a competing nucleophile.
Step-by-Step Methodology:
-
Esterification : React 1.0 eq of 2,4-dimethyl-3-pentanol with 1.2 eq of acetyl chloride in the presence of triethylamine in anhydrous dichloromethane (DCM) at 0 °C. Stir for 4 hours, wash with dilute HCl, dry over MgSO 4 , and concentrate to yield 2,4-dimethyl-3-pentyl acetate.
-
Enolization : In a flame-dried flask under argon, prepare a solution of LICA in anhydrous THF at -78 °C. Slowly add the 2,4-dimethyl-3-pentyl acetate dropwise. Stir for 45 minutes to ensure complete formation of the lithium enolate.
-
Self-Validation Check : To ensure the protocol is self-validating, quench a 0.5 mL aliquot of the intermediate enolate with D 2 O. Subsequent 1 H-NMR analysis must show >95% deuterium incorporation at the α-carbon, confirming quantitative enolization before proceeding.
-
Silylation : Add 1.1 eq of trimethylchlorosilane (TMSCl) dropwise to the enolate solution at -78 °C.
-
Workup & Isolation : Allow the reaction mixture to warm to room temperature. Quench with saturated aqueous NaHCO 3 . Extract with diethyl ether, dry the organic layer, and purify via vacuum distillation to isolate 2,4-dimethyl-3-pentyl α-trimethylsilanylacetate (approx. 74% yield).
Olfactory Properties and Fragrance Engineering
In the realm of fragrance engineering, the volatility and receptor-binding affinity of esters dictate their utility. While many structurally related esters (e.g., 2,4-dimethyl-3-pentyl propionate or crotonate) are utilized as malodor neutralizers due to their low inherent odor, 2,4-dimethyl-3-pentanol acetate is explicitly excluded from neutralizer formulations[6].
Causality in Fragrance Design: The exclusion is due to its "powerful inherent odor." Rather than neutralizing malodors via cross-adaptation or chemical complexation, its high vapor pressure and strong olfactory receptor affinity overpower competing odorants. This makes the acetate highly valuable as an active, dominant top-note fragrance compound rather than a passive masking agent.
References
-
Title : 2,4-Dimethyl-3-pentanol acetate - the NIST WebBook Source : National Institute of Standards and Technology (NIST) URL : 2
-
Title : 2,4-DIMETHYL-3-PENTANOL ACETATE | CAS#:84612-74-8 Source : Chemsrc URL : 3
-
Title : 2,4-Dimethyl-3-pentanol acetate | C9H18O2 | CID 145036 Source : PubChem (National Institutes of Health) URL : 1
-
Title : EP1239890A2 - Odor neutralizers Source : Google Patents (European Patent Office) URL : 6
-
Title : External Chiral Ligand-Mediated Enantioselective Peterson Reaction of α-Trimethylsilanylacetate with Substituted Cyclohexanones Source : Organic Letters (ACS Publications) URL : 5
-
Title : The Journal of Physical Chemistry 1967 Volume 71 No. 9 (Thermal Decomposition Kinetics) Source : Journal of Physical Chemistry URL : 4
Sources
- 1. 2,4-Dimethyl-3-pentanol acetate | C9H18O2 | CID 145036 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,4-Dimethyl-3-pentanol acetate [webbook.nist.gov]
- 3. 2,4-DIMETHYL-3-PENTANOL ACETATE | CAS#:84612-74-8 | Chemsrc [chemsrc.com]
- 4. lib3.dss.go.th [lib3.dss.go.th]
- 5. pubs.acs.org [pubs.acs.org]
- 6. EP1239890A2 - Odor neutralizers - Google Patents [patents.google.com]
